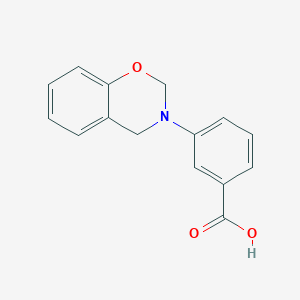![molecular formula C26H22O2 B14317013 4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol CAS No. 111203-78-2](/img/structure/B14317013.png)
4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane is an organic compound with a complex structure that includes biphenyl and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane typically involves the reaction of biphenyl derivatives with phenolic compounds under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where biphenyl is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The biphenyl and phenolic rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of biphenylquinone derivatives.
Reduction: Formation of reduced biphenyl and phenolic compounds.
Substitution: Formation of halogenated biphenyl and phenolic derivatives.
Scientific Research Applications
1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl moiety can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1’-Biphenyl-4-yl)-1-phenylethanone
- 1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-methoxyphenyl)ethane
- 1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-chlorophenyl)ethane
Uniqueness
1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane is unique due to the presence of both biphenyl and hydroxyphenyl groups, which confer distinct chemical properties and reactivity. The hydroxyl groups enhance its solubility in polar solvents and its ability to form hydrogen bonds, making it a versatile compound for various applications.
Properties
CAS No. |
111203-78-2 |
|---|---|
Molecular Formula |
C26H22O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)-1-(4-phenylphenyl)ethyl]phenol |
InChI |
InChI=1S/C26H22O2/c1-26(22-11-15-24(27)16-12-22,23-13-17-25(28)18-14-23)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-18,27-28H,1H3 |
InChI Key |
RXWDMYWEKIFIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


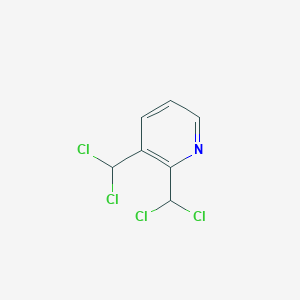

![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)
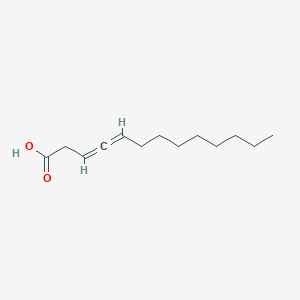
![([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone](/img/structure/B14316951.png)
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)
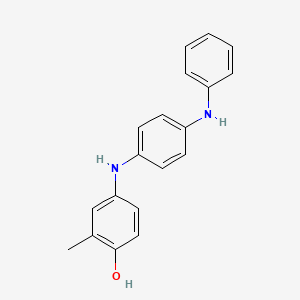
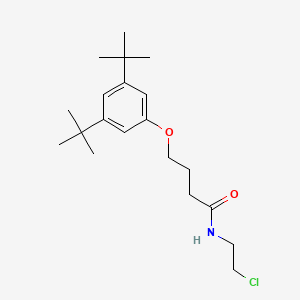

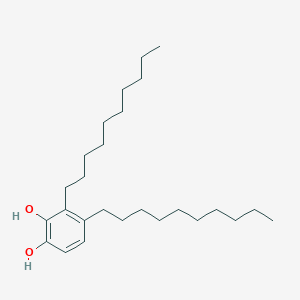

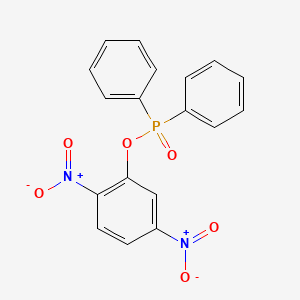
![Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate](/img/structure/B14316989.png)
